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Compound of Interest

Compound Name: 3,5-Dimethylphenol-d10

Cat. No.: B15383901

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dimethylphenol-d10, a deuterated
isotopologue of 3,5-Dimethylphenol. This document is intended for researchers, scientists, and
professionals in drug development who utilize stable isotope-labeled compounds as internal
standards in quantitative analysis or as tracers in metabolic studies. This guide covers the
chemical and physical properties, and detailed experimental protocols for its application, and
includes workflow visualizations to aid in experimental design.

Chemical and Physical Properties

3,5-Dimethylphenol-d10 is a stable, isotopically labeled form of 3,5-Dimethylphenol where ten
hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a
higher molecular weight, which allows for its use as an internal standard in mass spectrometry-
based analytical methods. The physical and chemical properties of the deuterated and non-
deuterated forms are largely similar, with the primary difference being the mass.

Properties of 3,5-Dimethylphenol-d10

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15383901?utm_src=pdf-interest
https://www.benchchem.com/product/b15383901?utm_src=pdf-body
https://www.benchchem.com/product/b15383901?utm_src=pdf-body
https://www.benchchem.com/product/b15383901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15383901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 1192812-51-3
Molecular Formula CsD100
Molecular Weight 132.23 g/mol
Accurate Mass 132.1359 u

Purity

98 atom % D, min 98% Chemical Purity

Storage Temperature

Room Temperature

Properties of 3,5-Dimethylphenol (Non-Deuterated)

The following table summarizes the properties of the non-deuterated analogue, 3,5-

Dimethylphenol (CAS Number: 108-68-9), which are expected to be very similar to its

deuterated counterpart, excluding mass-dependent properties.

Property Value Reference
3,5-Xylenol, 1-Hydroxy-3,5-

Synonyms ) [1][2]
dimethylbenzene

Molecular Formula CsH100 [2]

Molecular Weight 122.16 g/mol [2]
Colorless to off-white

Appearance , _ [3]
crystalline solid

Melting Point 61-64 °C [4]

Boiling Point 221.7 °C [4]

Solubility in Water

5.3 g/L (25 °C)

[4]

logP (Octanol-Water Partition
Coefficient)

2.40

[4]

Vapor Pressure

0.1 £ 0.4 mmHg at 25°C

[4]

Density

1.0+0.1 g/cm?3

[4]
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Applications in Research and Development

3,5-Dimethylphenol and its deuterated analogue are valuable in several areas of research and
development:

¢ Internal Standard for Quantitative Analysis: 3,5-Dimethylphenol-d10 is an ideal internal
standard for the accurate quantification of 3,5-Dimethylphenol in complex matrices such as
biological fluids (urine, plasma) and environmental samples.[5] Its chemical behavior is
nearly identical to the analyte, but its distinct mass allows for separate detection by mass
spectrometry, correcting for variations in sample preparation and instrument response.[6]

o Starting Material in Organic Synthesis: 3,5-Dimethylphenol serves as a precursor in the
synthesis of more complex molecules. A notable example is its use as a starting reagent in
the total synthesis of Landomycin A, a potent antitumor antibiotic.[1]

¢ Intermediate in Chemical Manufacturing: It is used as an intermediate in the production of
antioxidants, phenolic resins, and active pharmaceutical ingredients like the muscle relaxant
Metaxalone.

Experimental Protocols

This section provides detailed methodologies for the application of 3,5-Dimethylphenol-d10 as
an internal standard and for the synthesis of 3,5-Dimethylphenol itself.

Quantification of 3,5-Dimethylphenol in Urine using GC-
MS with 3,5-Dimethylphenol-d10 as an Internal Standard

This protocol describes the general steps for the analysis of 3,5-Dimethylphenol in a urine
sample using Gas Chromatography-Mass Spectrometry (GC-MS) with 3,5-Dimethylphenol-
d10 as an internal standard.[7][8][9]

Objective: To accurately quantify the concentration of 3,5-Dimethylphenol in a human urine
sample.

Materials:

e Urine sample
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e 3,5-Dimethylphenol-d10 (Internal Standard) solution of a known concentration
¢ 3,5-Dimethylphenol (Analyte) for calibration standards
e Hydrochloric acid (HCI)
o Ethyl acetate
e Anhydrous sodium sulfate
» Derivatizing agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide)
o GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
e Sample Preparation:
o Thaw the frozen urine sample to room temperature.

o To 1 mL of urine, add a known amount of the 3,5-Dimethylphenol-d10 internal standard
solution.

o Acidify the sample to a pH of approximately 1-2 with hydrochloric acid to facilitate the
extraction of the phenolic compounds.

o Extraction:

o Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate to the acidified urine
sample.

o Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to
separate the organic and aqueous layers.

o Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

o Repeat the extraction process on the aqueous layer with another 5 mL of ethyl acetate
and combine the organic extracts.
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o Dry the combined organic extract by passing it through a small column containing
anhydrous sodium sulfate.

o Derivatization:

[¢]

Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 pL of ethyl

[e]

acetate).

[e]

Add 50 pL of the derivatizing agent (e.g., BSTFA) to the reconstituted extract.

o

Seal the vial and heat at 60-70°C for 30 minutes to convert the phenols to their more
volatile trimethylsilyl (TMS) ethers.

e GC-MS Analysis:
o Inject a 1-2 pL aliquot of the derivatized sample into the GC-MS system.

o The gas chromatograph separates the components of the mixture, and the mass
spectrometer detects and quantifies the derivatized analyte and internal standard.

o The mass spectrometer should be operated in Selected lon Monitoring (SIM) mode for
high sensitivity and selectivity. Monitor characteristic ions for both the derivatized 3,5-
Dimethylphenol and 3,5-Dimethylphenol-d10.

e Quantification:

o Prepare a calibration curve by analyzing a series of calibration standards containing
known concentrations of 3,5-Dimethylphenol and a constant concentration of the 3,5-
Dimethylphenol-d10 internal standard.

o The concentration of 3,5-Dimethylphenol in the urine sample is determined by comparing
the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis of 3,5-Dimethylphenol

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b15383901?utm_src=pdf-body
https://www.benchchem.com/product/b15383901?utm_src=pdf-body
https://www.benchchem.com/product/b15383901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15383901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

This protocol outlines a laboratory-scale synthesis of 3,5-Dimethylphenol from 3,5-
dimethylcyclohex-2-en-1-one.[3]

Objective: To synthesize 3,5-Dimethylphenol.
Materials:

e 3,5-dimethylcyclohex-2-en-1-one

» Glacial acetic acid

e Bromine

e Potassium hydroxide (KOH)

o Ether

o Carbon dioxide (dry ice or gas)

Procedure:

e Bromination:

o Dissolve 10 g of 3,5-dimethylcyclohex-2-en-1-one in 20 g of glacial acetic acid and cool
the mixture in an ice-water bath.

o Slowly add a mixture of 13 g of bromine and 10 g of glacial acetic acid to the cooled
solution.

o Allow the reaction mixture to stand at room temperature for at least 12 hours.
e Heating and Hydrolysis:

o Gently heat the reaction mixture to the boiling point of the acetic acid until the evolution of
hydrobromic acid gas ceases.

o After cooling, carefully pour the reaction mixture into a cooled solution of 75 g of
potassium hydroxide in 150 g of water.
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o Extraction and Purification:
o Extract any by-products with ether.

o Saturate the alkaline aqueous solution with carbon dioxide to precipitate the 3,5-
Dimethylphenol.

o Collect the crude product and purify it by steam distillation. The 3,5-dimethylphenol will co-
distill with the water.

o Cool the distillate to crystallize the product. Filter the crystals and extract the filtrate with
ether to recover any dissolved product.

o Combine the crystalline product and the product from the ether extraction and dry. The
final product should have a melting point of approximately 64°C.

Mandatory Visualizations
Workflow for Quantification of 3,5-Dimethylphenol in
Urine
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Workflow for Quantification of 3,5-Dimethylphenol in Urine
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Caption: Workflow for the quantification of 3,5-Dimethylphenol in a urine sample.
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Synthetic Pathway for 3,5-Dimethylphenol

Synthetic Pathway for 3,5-Dimethylphenol
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Caption: Synthetic pathway for the preparation of 3,5-Dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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